N-Bsmoc-L-alanine
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Overview
Description
N-Bsmoc-L-alanine is a derivative of the amino acid alanine, where the amino group is protected by the Bsmoc (benzenesulfonylmethoxycarbonyl) group. This compound is primarily used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Bsmoc-L-alanine can be synthesized through the reaction of L-alanine with benzenesulfonylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including the use of more efficient solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Bsmoc-L-alanine undergoes several types of chemical reactions, including:
Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Coupling Reactions: It is often used in peptide coupling reactions where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Bsmoc protecting group.
Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for specific oxidation reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and various oxidized or reduced derivatives of this compound .
Scientific Research Applications
N-Bsmoc-L-alanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It serves as a building block for studying protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of N-Bsmoc-L-alanine involves its role as a protected amino acid in peptide synthesis. The Bsmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Bsmoc group is removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-alanine: Another protected form of L-alanine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.
N-Boc-L-alanine: Here, the amino group is protected by the tert-butyloxycarbonyl (Boc) group.
Uniqueness
N-Bsmoc-L-alanine is unique due to the specific properties of the Bsmoc group, which offers different reactivity and stability compared to Fmoc and Boc groups. The choice of protecting group depends on the specific requirements of the synthesis process, such as the desired reaction conditions and the stability of the intermediate compounds .
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6S/c1-8(12(15)16)14-13(17)20-7-10-6-9-4-2-3-5-11(9)21(10,18)19/h2-6,8H,7H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPMHYMBNZBSO-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428826 |
Source
|
Record name | N-Bsmoc-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-15-1 |
Source
|
Record name | N-Bsmoc-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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